1-(Benzyloxy)-2-fluoro-4-nitrobenzene
Overview
Description
1-(Benzyloxy)-2-fluoro-4-nitrobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene typically involves the following steps:
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the nitro-substituted fluorobenzene with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-fluoro-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products:
Reduction: 1-(Benzyloxy)-2-fluoro-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Benzyloxy-substituted benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-fluoro-4-nitrobenzene has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its aromatic structure and potential for functionalization.
Medicine: It may be explored for its potential pharmacological properties, including antimicrobial or anticancer activities.
Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the benzyloxy and fluorine substituents can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
1-(Benzyloxy)-2-fluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(Benzyloxy)-2-chloro-4-nitrobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(Benzyloxy)-4-nitrobenzene: Lacks the fluorine atom, which can affect its reactivity and properties.
Uniqueness: 1-(Benzyloxy)-2-fluoro-4-nitrobenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the nitro group provides a site for further functionalization or reduction.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-fluoro-4-nitro-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEYJMWVGVVRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621799 | |
Record name | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76243-24-8 | |
Record name | 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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